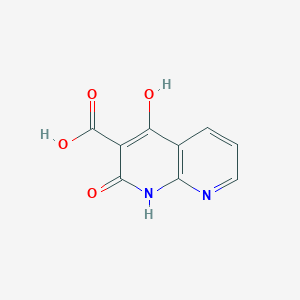

4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology

Wirkmechanismus

Target of Action

The primary target of “4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid” is the cannabinoid CB2 receptor . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

This compound acts as a modulator of the CB2 receptor . By binding to this receptor, it can influence the activity of the receptor and subsequently alter the signaling pathways it is involved in. The exact nature of these interactions and the resulting changes are currently under investigation.

Result of Action

The modulation of the CB2 receptor by “this compound” can have various molecular and cellular effects. For instance, it has been suggested that this compound could be used for the treatment of cancer , indicating that it may have effects on cell proliferation and apoptosis.

Biochemische Analyse

Biochemical Properties

It is known that this compound and its derivatives have been used as cannabinoid CB2 receptor modulators for the treatment of cancer . This suggests that it interacts with cannabinoid CB2 receptors, which are proteins involved in various biochemical reactions.

Cellular Effects

Given its role as a cannabinoid CB2 receptor modulator, it can be inferred that it may influence cell signaling pathways related to these receptors .

Molecular Mechanism

As a cannabinoid CB2 receptor modulator, it likely exerts its effects by binding to these receptors and influencing their activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminonicotinic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar in structure but with a quinoline ring instead of a naphthyridine ring.

4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: A derivative with an amide group instead of a carboxylic acid group.

Uniqueness

4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific naphthyridine ring system, which imparts distinct chemical and biological properties. Its ability to modulate cannabinoid receptors sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications .

Biologische Aktivität

4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS No. 153457-37-5) is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antiviral properties, immunomodulatory effects, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆N₂O₄ |

| Molecular Weight | 206.16 g/mol |

| CAS Number | 153457-37-5 |

| MDL Number | MFCD20526695 |

Antiviral Activity

One of the most significant biological activities of this compound is its antiviral efficacy, particularly against HIV. Research indicates that derivatives of this compound exhibit potent inhibitory effects on HIV integrase (IN), a critical enzyme for viral replication.

Case Studies

-

HIV Integrase Inhibition :

- A study reported that certain derivatives demonstrated single-digit nanomolar potencies against HIV vectors carrying wild-type IN in replication assays. These compounds also showed improved efficacy against drug-resistant IN mutants with selectivity indices exceeding 10,000, indicating low toxicity to cultured cells .

- Integrase Strand Transfer Inhibitors (INSTIs) :

Immunomodulatory Properties

Recent research has highlighted the immunomodulatory potential of naphthyridine derivatives. For instance, the derivative VL15 has shown selective activity at the cannabinoid CB2 receptor, which is implicated in various autoimmune disorders.

Findings

- VL15 was assessed for its effects on activated peripheral blood mononuclear cells (PBMCs). The compound reduced PBMC proliferation and down-regulated T cell activation markers while affecting cell cycle progression. This suggests potential applications in treating autoimmune conditions like multiple sclerosis .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Viral Replication : By targeting integrase activity, these compounds prevent the integration of viral DNA into the host genome.

- Immunomodulation : Through interaction with cannabinoid receptors, these compounds may modulate immune responses, offering therapeutic avenues for managing inflammatory and autoimmune diseases.

Eigenschaften

IUPAC Name |

4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-6-4-2-1-3-10-7(4)11-8(13)5(6)9(14)15/h1-3H,(H,14,15)(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRXTODSEMUSMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=C2O)C(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.